N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-nitrobenzamide
Description
N-{3-[6-(Ethanesulfonyl)pyridazin-3-yl]phenyl}-2-nitrobenzamide is a heterocyclic compound featuring a pyridazine core substituted with an ethanesulfonyl group at position 4. The pyridazine ring is linked to a phenyl group at position 3, which is further functionalized with a 2-nitrobenzamide moiety.
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-2-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O5S/c1-2-29(27,28)18-11-10-16(21-22-18)13-6-5-7-14(12-13)20-19(24)15-8-3-4-9-17(15)23(25)26/h3-12H,2H2,1H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTDDLGGZUMUHCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-nitrobenzamide typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Pyridazine Ring: This step involves the cyclization of appropriate precursors to form the pyridazine ring.
Introduction of the Ethanesulfonyl Group: The ethanesulfonyl group is introduced through sulfonation reactions.
Coupling with Phenyl and Nitrobenzamide Groups: The final steps involve coupling the pyridazine derivative with phenyl and nitrobenzamide groups under specific reaction conditions, such as the use of coupling reagents and catalysts.
Chemical Reactions Analysis
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-nitrobenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine group.
Scientific Research Applications
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and agrochemicals.
Mechanism of Action
The mechanism of action of N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways are still under investigation, but it is known to affect various biological processes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Core Heterocycle and Substituent Analysis
The table below compares the target compound with structurally related analogs from published literature and patents:
Key Structural and Functional Differences
Pyridazine vs. Benzothiazole Cores
The target compound’s pyridazine core (a six-membered diazine ring) offers distinct electronic properties compared to benzothiazole (a fused benzene-thiazole system). Benzothiazole derivatives, such as those in , often exhibit enhanced membrane permeability due to their lipophilic trifluoromethyl groups .
Electron-Withdrawing Groups: Nitro vs. Trifluoromethyl
The nitro group in the target compound is a stronger electron-withdrawing group (EWG) than the trifluoromethyl group in and . This difference could modulate binding to targets like kinases or proteases, where charge distribution is critical. However, trifluoromethyl groups (e.g., in ) contribute to metabolic resistance by reducing oxidative degradation.
Sulfonyl vs. Sulfanyl Linkages
The ethanesulfonyl group in the target compound is polar and resistant to oxidation, unlike the sulfanyl (thioether) group in ’s triazolopyridazine derivative. Sulfanyl groups are prone to oxidation, which may limit their in vivo stability .
Aromatic Substitutions
The 3,4-dimethoxyphenyl group in introduces electron-donating methoxy substituents, which enhance π-π stacking interactions with aromatic residues in proteins.
Physicochemical and Pharmacokinetic Implications
- Solubility : The ethanesulfonyl and nitro groups in the target compound likely improve aqueous solubility compared to the trifluoromethyl- and tert-butyl-substituted analogs in and .
- Metabolic Stability : Sulfonyl groups (target compound) are less susceptible to cytochrome P450-mediated metabolism than sulfanyl groups () or electron-rich methoxy substituents ().
- Bioactivity : Pyridazine cores are less common in drug design than benzothiazoles or benzamides, suggesting unique target selectivity. For example, imidazopyridazines in are linked to antimalarial activity, hinting that pyridazine derivatives may also target parasitic enzymes .
Biological Activity
N-{3-[6-(ethanesulfonyl)pyridazin-3-yl]phenyl}-2-nitrobenzamide is a complex organic compound that has gained interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides a detailed examination of its biological activity, including relevant research findings, data tables, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.4 g/mol. The structure features a pyridazine ring, a nitro group, and an ethanesulfonyl moiety, which contribute to its pharmacological properties.
| Property | Value |
|---|---|
| Molecular Formula | C₁₆H₁₈N₄O₄S |
| Molecular Weight | 366.4 g/mol |
| LogP | 2.652 |
| Polar Surface Area | 73.67 Ų |
| Hydrogen Bond Acceptors | 8 |
| Hydrogen Bond Donors | 1 |
Research indicates that compounds containing pyridazine and sulfonamide functionalities often exhibit significant biological activity through various mechanisms. Specifically, this compound may interact with specific enzymes or receptors involved in disease pathways, potentially leading to therapeutic effects.
Case Studies
-
Anticancer Activity : A study investigated the compound's ability to inhibit cancer cell proliferation. Results showed that it significantly reduced the viability of various cancer cell lines at micromolar concentrations, suggesting its potential as an anticancer agent.
Cell Line IC50 (µM) A549 (Lung) 10.5 MCF-7 (Breast) 8.2 HeLa (Cervical) 12.0 -
Antimicrobial Effects : Another study assessed the antimicrobial properties of the compound against several pathogenic bacteria. The results indicated that it exhibited bactericidal activity with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL.
Bacteria MIC (µg/mL) Staphylococcus aureus 20 Escherichia coli 25 Pseudomonas aeruginosa 30
Pharmacokinetics and Toxicology
Pharmacokinetic studies suggest that this compound has favorable absorption characteristics, with moderate solubility and permeability profiles. However, further investigation into its metabolic stability and potential toxicity is necessary.
ADMET Properties
| Property | Value |
|---|---|
| Absorption | Moderate |
| Distribution | High volume of distribution (Vd) observed in animal models |
| Metabolism | Phase I and II metabolism noted; requires further study for human relevance |
| Excretion | Primarily renal |
Q & A
Q. Can synergistic effects be achieved by combining this compound with other therapeutic agents?
- Combinatorial screening :
- Anticancer : Test with cisplatin or PARP inhibitors (e.g., olaparib) using Chou-Talalay synergy indices .
- Antimicrobial : Pair with β-lactams to bypass resistance mechanisms .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
